molecular formula C10H15N2Cl B190570 (S)-3-(piperidin-2-yl)pyridine hydrochloride CAS No. 53912-89-3

(S)-3-(piperidin-2-yl)pyridine hydrochloride

Cat. No. B190570
CAS RN: 53912-89-3
M. Wt: 198.69 g/mol
InChI Key: VTMZQNZVYCJLGG-PPHPATTJSA-N
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Description

“(S)-3-(piperidin-2-yl)pyridine hydrochloride” is a chiral building block . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A new heterogeneous cobalt catalyst based on titanium nanoparticles and melamine allowed for acid-free hydrogenation with good yields and selectivity .


Molecular Structure Analysis

The molecular weight of “(S)-3-(piperidin-2-yl)pyridine hydrochloride” is 162.23 . The empirical formula is C10H14N2 .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .


Physical And Chemical Properties Analysis

“(S)-3-(piperidin-2-yl)pyridine hydrochloride” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Dipeptidyl Peptidase IV Inhibitors : Piperidine and pyridine derivatives, including compounds similar to “(S)-3-(piperidin-2-yl)pyridine hydrochloride”, have been explored for their role as dipeptidyl peptidase IV (DPP IV) inhibitors. These inhibitors are crucial in the treatment of type 2 diabetes mellitus (T2DM) by promoting insulin secretion through the inhibition of GLP-1 and GIP degradation. The research in this area is intense due to the recent approval of several DPP IV inhibitors and their potential long-term benefits (Mendieta, Tarragó, & Giralt, 2011).

Cytochrome P450 Isoforms : Piperidine-based compounds have also been investigated for their selectivity as inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes. These studies are crucial for understanding metabolism-based drug-drug interactions (DDIs) and developing safer therapeutic agents. Compounds such as “(S)-3-(piperidin-2-yl)pyridine hydrochloride” may contribute to deciphering the specific involvement of CYP isoforms in drug metabolism (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).

Neurological Applications : Certain piperidine derivatives are being explored for their potential in improving cognitive functions and working memory, suggesting a significant avenue for therapeutic development in neurological disorders. The effectiveness of these compounds is believed to be related to their ability to induce desensitization of nicotinic acetylcholine receptors without an antecedent agonist action, offering a novel approach to drug design for cognitive enhancement (Buccafusco, Beach, & Terry, 2009).

Agrochemical Development

Pyridine-Based Agrochemicals : The role of pyridine derivatives extends into the agrochemical industry, where they are fundamental in the development of pesticides, including fungicides, insecticides, and herbicides. Intermediate Derivatization Methods have been highlighted as a crucial strategy in discovering new pyridine-based agrochemicals, enhancing the efficiency of identifying novel lead compounds to meet the rapidly changing requirements of agricultural practices (Guan, Liu, Sun, Xie, & Wang, 2016).

Safety And Hazards

The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

3-[(2S)-piperidin-2-yl]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;/h3-4,6,8,10,12H,1-2,5,7H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMZQNZVYCJLGG-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@@H](C1)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(piperidin-2-yl)pyridine hydrochloride

CAS RN

53912-89-3
Record name Anabasine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053912893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(+)-3-(2-Piperidinyl)pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ANABASINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4917XZ12G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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